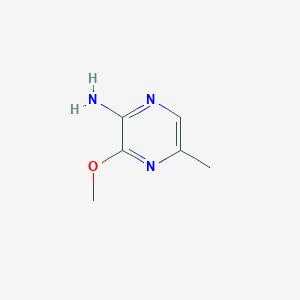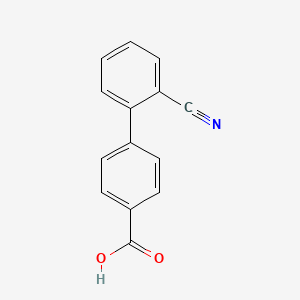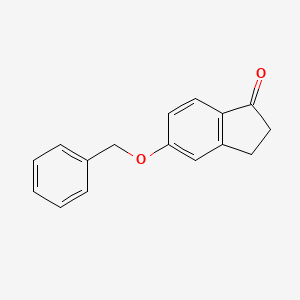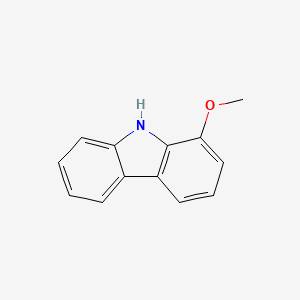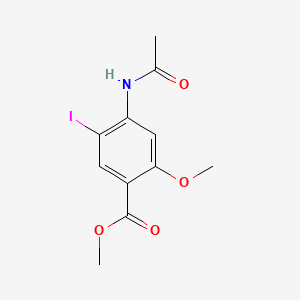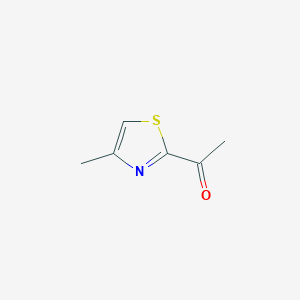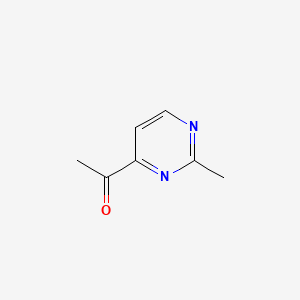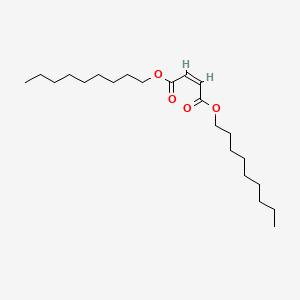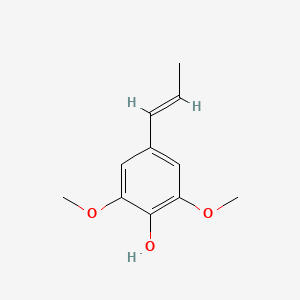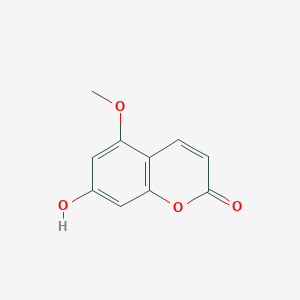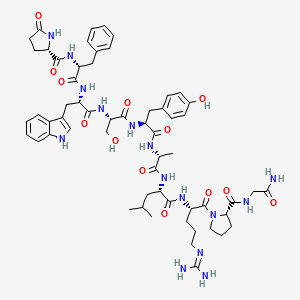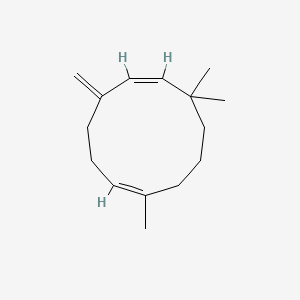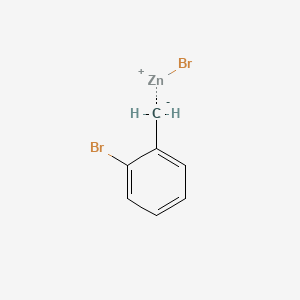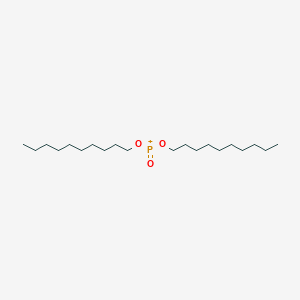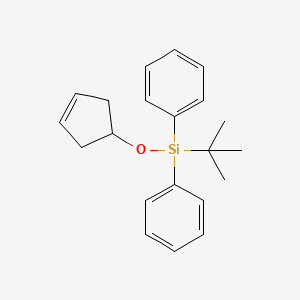
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane
Übersicht
Beschreibung
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a chemical compound with the molecular formula C22H28OSi . It has an average mass of 336.543 Da and a monoisotopic mass of 336.190948 Da .
Molecular Structure Analysis
The molecular structure of Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane consists of a silicon atom bonded to a tert-butyl group, a diphenyl group, and a cyclopent-3-en-1-yloxy group . This structure contributes to its unique physical and chemical properties.Physical And Chemical Properties Analysis
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a colorless to yellow sticky oil to semi-solid substance .Wissenschaftliche Forschungsanwendungen
Allylic Oxidation and Crystal Structure Analysis : The compound tert-butyl(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)diphenylsilane, an allylic oxidation product, has been analyzed for its crystal structure. This study is significant in understanding the molecular configuration and intermolecular interactions, which can be critical in designing materials and understanding reactivity patterns (Salas, Tapia, & Macías, 2011).
Synthesis of Allylic Alcohols : This compound has been used in the synthesis of allylic alcohols through alkene transfer from zirconium to zinc, indicating its utility in complex organic syntheses and potentially in pharmaceuticals or materials science (Wipf & Xu, 2003).
Preparation of Silylamines : Tert-butyl(diphenyl)silylamines have been prepared from tert-butyl (chloro) diphenylsilane, showcasing their high thermal stabilities and low reactivities toward hydrolysis. This could be important in the development of stable, heat-resistant materials or chemicals (Bowser, Nevinger, & Krüger, 1988).
Catalyzed Cascade Cross-Coupling : In studies involving palladium-catalyzed cascade cross couplings, these compounds have been used to produce complex molecular structures, indicating their importance in synthetic chemistry for creating new molecular architectures (Demircan, 2014).
Desulphurisation Chemistry : The chemistry of tert-butyl(diphenyl)-siloxythiane oxide, a related compound, has been explored for obtaining substituted secondary alcohols in protected form, highlighting its role in producing specific alcohol derivatives (Cox, Persad, & Simpkins, 1992).
Synthesis of Disilane Precursors : These compounds have been used in synthesizing disilane precursors under specific conditions. This is significant for the preparation of materials with specific silicon-based properties (Leigh et al., 1997).
Photolysis Studies : Studies involving the photolysis of related compounds in the presence of different reagents have been conducted, indicating their potential use in photochemical reactions and material science applications (Naka, Matsui, Kobayashi, & Ishikawa, 2004).
Eigenschaften
IUPAC Name |
tert-butyl-cyclopent-3-en-1-yloxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-11,14-18H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCODZQWZNXYLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463163 | |
| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane | |
CAS RN |
182801-94-1 | |
| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

